3,3-Bis(phenoxymethyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine
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Overview
Description
3,3-Bis(phenoxymethyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine is a complex organic compound characterized by its unique molecular structure, which includes a thiophene ring fused with a dioxepine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(phenoxymethyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine typically involves the reaction of thiophene derivatives with phenoxymethyl groups under controlled conditions. One common method includes the use of dibromo compounds and subsequent substitution reactions to introduce the phenoxymethyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(phenoxymethyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are replaced by nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols .
Scientific Research Applications
3,3-Bis(phenoxymethyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of electrochromic devices and sensors
Mechanism of Action
The mechanism of action of 3,3-Bis(phenoxymethyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine involves its interaction with specific molecular targets and pathways. The compound can undergo electron transfer reactions, which are crucial for its function in electrochromic devices. The molecular targets include various enzymes and receptors that facilitate these reactions .
Comparison with Similar Compounds
Similar Compounds
- **Poly
Poly(3,3-bis(octadecyloxymethyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine): Similar structure but with octadecyloxymethyl groups.
Properties
CAS No. |
918419-58-6 |
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Molecular Formula |
C21H20O4S |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
3,3-bis(phenoxymethyl)-2,4-dihydrothieno[3,4-b][1,4]dioxepine |
InChI |
InChI=1S/C21H20O4S/c1-3-7-17(8-4-1)22-13-21(14-23-18-9-5-2-6-10-18)15-24-19-11-26-12-20(19)25-16-21/h1-12H,13-16H2 |
InChI Key |
PGLLWKMEUQEZQC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=CSC=C2O1)(COC3=CC=CC=C3)COC4=CC=CC=C4 |
Origin of Product |
United States |
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